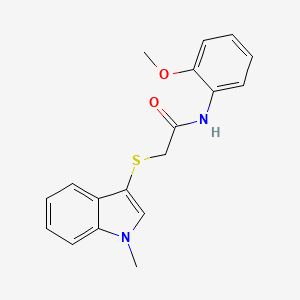
2-(4-Methylphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C17H15N3O and a molecular weight of 277.33 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .科学的研究の応用
Synthesis and Biological Activities
Synthesis Techniques and Derivatives : A study by Keshk et al. (2008) explored the synthesis of various quinoline derivatives, including thiosemicarbazides, triazoles, oxadiazoles, and others, derived from quinoline-2-carbohydrazide. These compounds demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Keshk et al., 2008).
Antimicrobial Potential : Bello et al. (2017) synthesized derivatives of 2-propylquinoline-4-carbohydrazide, investigating their antimicrobial properties. The study aimed at discovering new antibacterial agents to combat drug-resistant infections (Bello et al., 2017).
Characterization of Quinoline Derivatives : Saeed et al. (2014) conducted a study on methyl 2-(quinolin-8-yloxy) acetate derivatives, including carbohydrazides. These compounds were characterized spectroscopically, and one of the thiosemicarbazide derivatives was confirmed by X-ray crystallography (Saeed et al., 2014).
Antitubercular Activity : Bodke et al. (2017) synthesized Schiff bases from 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide, which showed promising antibacterial and antitubercular activities, particularly against S. aureus and E. faecalis (Bodke et al., 2017).
Chemical Properties and Applications
Chemical Transformations : Aleksanyan and Hambardzumyan (2019) reported the synthesis of quinoline-6-carbohydrazide and its subsequent reactions to form various derivatives, showcasing the versatile chemical properties of such compounds (Aleksanyan & Hambardzumyan, 2019).
Antimicrobial Assay : Vaghasiya et al. (2014) synthesized quinoline derivatives with antimicrobial properties, highlighting their potential use in therapeutic applications against various bacterial and fungal infections (Vaghasiya et al., 2014).
Evaluation for Antimicrobial Activity : Özyanik et al. (2012) developed quinoline derivatives with an azole nucleus and evaluated their antimicrobial activity, providing insights into their potential for combating a range of microorganisms (Özyanik et al., 2012).
Analgesic and Anti-Inflammatory Activities : Khalifa et al. (2017) synthesized 2-phenylquinoline-4-carboxamide derivatives from 2-phenylquinoline-4-carbohydrazide, evaluating their analgesic and anti-inflammatory activities. This study highlights the diverse pharmacological applications of quinoline derivatives (Khalifa et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(4-methylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWANBRSTUSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
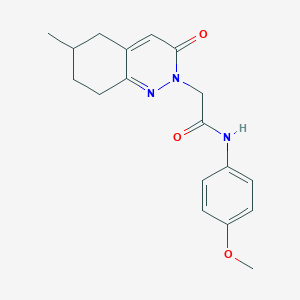
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
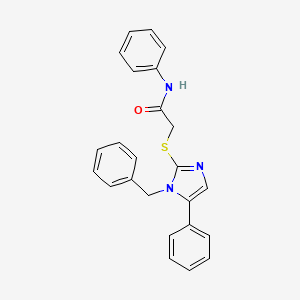

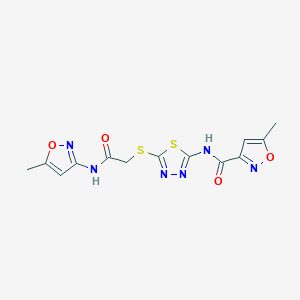
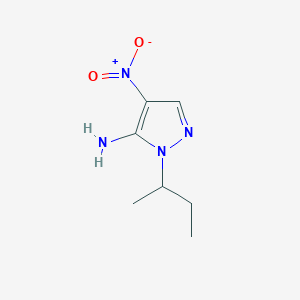
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
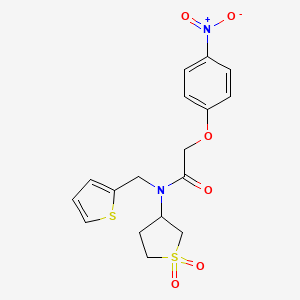
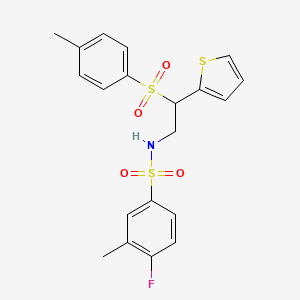

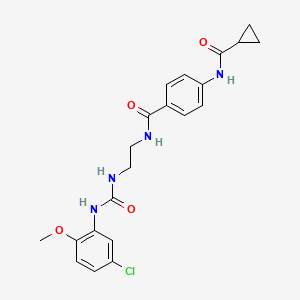
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)
